molecular formula C22H39N3O7S B1680520 Reparixin L-lysine salt CAS No. 266359-93-7

Reparixin L-lysine salt

Numéro de catalogue B1680520
Numéro CAS: 266359-93-7
Poids moléculaire: 429.6 g/mol
Clé InChI: KQHPMRNHRQKRBO-NXAOXGSFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Reparixin L-lysine salt is an allosteric inhibitor of chemokine receptor 1/2 (CXCR1/2) activation . It is used for research purposes and is not sold to patients .


Molecular Structure Analysis

The chemical formula of Reparixin L-lysine salt is C14H21NO3S.C6H14N2O2 . Its molecular weight is 429.58 . The exact mass is 429.2509 and the elemental analysis is: C, 53.97; H, 8.03; N, 8.58; O, 22.87; S, 6.55 .


Chemical Reactions Analysis

Reparixin L-lysine salt is known to inhibit the activation of CXCR1 and CXCR2 chemokine receptors . It suppresses the receptor-induced intracellular signaling cascade and cellular response .


Physical And Chemical Properties Analysis

Reparixin L-lysine salt is a crystalline solid . It is soluble to 50 mM in DMSO and to 5 mM in water with gentle warming .

Applications De Recherche Scientifique

Species Differences in Pharmacokinetics and Metabolism

  • Reparixin L-lysine salt, a potent inhibitor of the chemokine CXCL8, has been studied for its pharmacokinetics and metabolism in rats and dogs. These studies found species-specific differences in the metabolism and elimination of reparixin, suggesting the importance of considering species differences in drug development and application processes (Midgley et al., 2006).

Inhibition of CXCR1/2 in Pancreatic Islet Transplantation

  • A study on reparixin's effect on insulin secretion after pancreatic islet transplantation in type 1 diabetes patients found that it did not significantly improve C-peptide levels or insulin independence. This suggests that while reparixin has anti-inflammatory properties, its role in islet transplantation outcomes may be limited (Maffi et al., 2020).

Breast Cancer Treatment

  • Research on reparixin in combination with paclitaxel for treating HER-2–Negative Metastatic Breast Cancer showed it to be safe and tolerable, with a positive response rate and durable responses in some patients. This highlights reparixin's potential as part of combination therapy in breast cancer treatment (Schott et al., 2017).

Application in Spinal Cord Injury

  • Studies on reparixin's role in spinal cord injury have shown that it attenuates inflammatory responses and promotes recovery of function. This indicates its potential therapeutic application in treating traumatic injuries to the spinal cord by reducing secondary degeneration and improving recovery outcomes (Gorio et al., 2007).

Inhibition of CXCR1/2 in Spinal Cord Injury

  • Reparixin was also studied for its effects on acute inflammation, gray matter preservation, and autonomic dysreflexia after spinal cord injury. The results showed reduced acute inflammation, improved motor function, and diminished severity of autonomic dysreflexia, reinforcing its potential in treating spinal cord injuries (Marsh & Flemming, 2011).

Effects on Cerebral Ischemia

  • Research on reparixin in models of cerebral ischemia, both transient and permanent, demonstrated its potential in ameliorating neurological function recovery and inhibiting long-term inflammation. This suggests reparixin's application in treating stroke and related conditions (Villa et al., 2007).

Coronary Artery Bypass Graft Surgery

  • A pilot study on reparixin in coronary artery bypass grafting showed its potential in attenuating postoperative granulocytosis and reducing the need for postoperative fluid balance, indicating its possible benefits in cardiac surgery (Opfermann et al., 2015).

Liver Ischemia Reperfusion Injury

  • In a study involving liver ischemia reperfusion injury, reparixin significantly reduced neutrophil influx and tissue damage, suggesting its application in liver transplantation and related procedures (de Oliveira et al., 2018).

Breast Cancer Window-of-Opportunity Trial

  • A study on reparixin in HER-2-negative operable breast cancer showed it to be safe, with indications of reduced cancer stem cells in some patients. This highlights its potential role in breast cancer treatment, particularly in targeting cancer stem cells (Goldstein et al., 2020).

Orientations Futures

Reparixin L-lysine salt has been used in trials studying the treatment and prevention of Breast Cancer, Metastatic Breast Cancer, Pancreatectomy for Chronic Pancreatitis, Islet Transplantation in Diabetes Mellitus Type 1, and Pancreatic Islet Transplantation in Type 1 Diabetes Mellitus . It shows promise in the field of cancer research, particularly in the study of cancer stem cells .

Relevant Papers There are numerous papers citing the use of Reparixin L-lysine salt in various studies . These include research in areas such as cancer cell biology , rheumatoid diseases , and immunology . The specific details of these papers were not provided in the search results.

Propriétés

IUPAC Name

(2S)-2,6-diaminohexanoic acid;(2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S.C6H14N2O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18;7-4-2-1-3-5(8)6(9)10/h5-8,10-11H,9H2,1-4H3,(H,15,16);5H,1-4,7-8H2,(H,9,10)/t11-;5-/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJFWWFZAQBZMJ-GVKMLHTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C.C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)NS(=O)(=O)C.C(CCN)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433019
Record name Reparixin L-lysine salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Reparixin L-lysine salt

CAS RN

266359-93-7
Record name Reparixin lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266359937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reparixin L-lysine salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REPARIXIN LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZ9P05120
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reparixin L-lysine salt
Reactant of Route 2
Reparixin L-lysine salt
Reactant of Route 3
Reparixin L-lysine salt
Reactant of Route 4
Reparixin L-lysine salt
Reactant of Route 5
Reparixin L-lysine salt
Reactant of Route 6
Reparixin L-lysine salt

Citations

For This Compound
10
Citations
I Midgley, K Fitzpatrick, SJ Wright, BA John, AJ Peard… - Xenobiotica, 2006 - Taylor & Francis
… (formerly repertaxin), a potent and specific inhibitor of the chemokine CXCL8, were investigated in rats and dogs after intravenous administration of [ 14 C]-reparixin L-lysine salt. Protein …
Number of citations: 4 www.tandfonline.com
A Gorio, L Madaschi, G Zadra, G Marfia… - … of Pharmacology and …, 2007 - ASPET
… Structural and biochemical data are consistent with a noncompetitive allosteric mode of interaction between CXCL8 receptors and reparixin l-lysine salt, which by blocking CXCR1 and …
Number of citations: 73 jpet.aspetjournals.org
A Gorio, L Madaschi, G Zadra, G Marfia, B Cavalieri… - fedratinibinhibitor.com
… Structural and biochemical data are consistent with a noncompetitive allosteric mode of in- teraction between CXCL8 receptors and reparixin L-lysine salt, which by blocking CXCR1 …
Number of citations: 0 fedratinibinhibitor.com
V La Cognata, E Golini, R Iemmolo, S Balletta… - Neurobiology of …, 2021 - Elsevier
… Mice were injected ip with either 30 or 60 mg/kg reparixin l-lysine salt (MedChemTronica, Sollentuna, Sweden). Control group mice were administered saline (0.9% NaCl). Mice were …
Number of citations: 7 www.sciencedirect.com
B Laura, B Elisabetta, RP Adelchi, R Roberto… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… Reparixin L-lysine salt was administered by continuous infusion at the effective dose of 8mg/… Pumps were filled with reparixin L-lysine salt dissolved in sterile saline at a concentration of …
Number of citations: 44 www.ncbi.nlm.nih.gov
H Lim, M Koh, H Jin, M Bae, SY Lee… - Journal of Cellular …, 2021 - Wiley Online Library
Cancer‐associated fibroblasts (CAFs) in the tumor microenvironment have been associated with tumor progression in breast cancer. Although crosstalk between breast cancer cells …
Number of citations: 13 onlinelibrary.wiley.com
M Ogrodnik, YI Zhu, LGP Langhi, T Tchkonia, P Krüger… - Cell metabolism, 2019 - cell.com
Cellular senescence entails a stable cell-cycle arrest and a pro-inflammatory secretory phenotype, which contributes to aging and age-related diseases. Obesity is associated with …
Number of citations: 362 www.cell.com
X Wu, IST Bos, LA Verkleij, A D'Ambrosi… - … Pharmacology for COPD - research.rug.nl
Tobacco smoke is the principal factor driving the development of chronic obstructive pulmonary disease (COPD), which is characterized by irreversible airflow limitation and …
Number of citations: 2 research.rug.nl
A Jurczak - 2022 - search.proquest.com
… Reparixin L-lysine salt is a non-competitive allosteric inhibitor of CXCR1/2 that prevents receptor signaling by modifying its conformation (381). In Study II, mice were treated with sc …
Number of citations: 2 search.proquest.com
李雯 - 2017 - airitilibrary.com
… 因為CXCL7 是藉由結合CXCR1 和CXCR2 產生下游的反應,所以進一步使用CXCR1/CXCR2的拮抗劑reparixin-L-lysine salt,當reparixin 和CXCL7 用脊髓腔注射的方式同時給予,可以觀察到…
Number of citations: 2 www.airitilibrary.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.